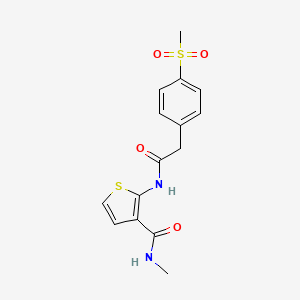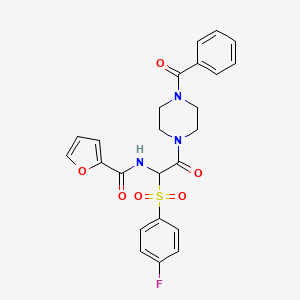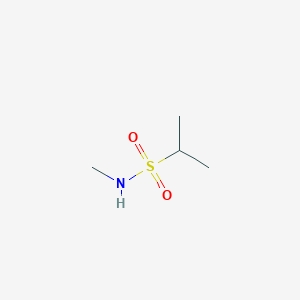
N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group, a methylsulfonyl group, and an acetamido group. Compounds with these functional groups often show a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxamide group, methylsulfonyl group, and acetamido group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring, carboxamide group, methylsulfonyl group, and acetamido group could all potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Ubale et al. (2001) describes the synthesis of aromatic–aliphatic polyamides using a monomer related to the chemical . This process involves direct phosphorylation reactions and results in polyamides with good yield and inherent viscosities. These polyamides are soluble in aprotic polar solvents and can be cast into transparent, flexible films. They also exhibit high thermal stability, which could be beneficial for industrial applications (Ubale et al., 2001).
Synthesis of Derivatives
- Research by Beney et al. (1998) has led to the development of α,β-unsaturated N-methoxy-N-methylamide compounds starting from a compound similar to N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide. These compounds have potential applications in organic synthesis and medicinal chemistry (Beney et al., 1998).
Antimicrobial Applications
- A 2012 study by Arora et al. reports the synthesis and antimicrobial activity of Schiff Bases of 2-Amino-4-(4-acetamido phenyl) thiophene-3-carboxamide. The compound showed effectiveness against various microbes, indicating its potential use in developing new antimicrobial agents (Arora et al., 2012).
Anticancer Activity
- Research by Atta et al. (2021) explores the synthesis and anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives. These compounds, derived from a thiophene-2-carboxamide base structure, exhibit significant inhibitory activity against various cancer cell lines, indicating their potential in cancer treatment (Atta et al., 2021).
Cholinesterase Inhibitors
- Kausar et al. (2021) have designed and synthesized thiophene-2-carboxamide Schiff base derivatives of benzohydrazide. These compounds were found to be effective inhibitors of cholinesterase enzymes and antioxidants, suggesting their potential application in treating neurological disorders such as Alzheimer's disease (Kausar et al., 2021).
CNS Depressant Activity
- A study by Bhattacharjee et al. (2011) focuses on synthesizing Schiff Bases of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide and testing them for CNS depressant activity. Their findings suggest potential applications of these compounds in neuropharmacology (Bhattacharjee et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)9-10-3-5-11(6-4-10)23(2,20)21/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQGRPWVKWXDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2675280.png)
![4-tert-butyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B2675281.png)

![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B2675284.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)
![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)

![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)
![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)
